Cas no 198889-38-2 (methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate)

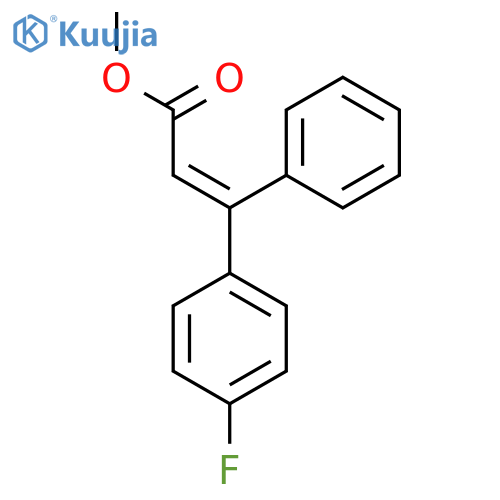

198889-38-2 structure

商品名:methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate 化学的及び物理的性質

名前と識別子

-

- methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate

- 198889-38-2

- EN300-1459540

- SCHEMBL17802358

-

- インチ: 1S/C16H13FO2/c1-19-16(18)11-15(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-11H,1H3/b15-11+

- InChIKey: JKICXHPRIRRTSE-RVDMUPIBSA-N

- ほほえんだ: FC1C=CC(=CC=1)/C(=C/C(=O)OC)/C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 256.08995782g/mol

- どういたいしつりょう: 256.08995782g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 26.3Ų

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1459540-2500mg |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 2500mg |

$1428.0 | 2023-09-29 | ||

| Enamine | EN300-1459540-100mg |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1459540-250mg |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1459540-500mg |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1459540-1.0g |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1459540-5000mg |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1459540-10000mg |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1459540-50mg |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1459540-1000mg |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |

198889-38-2 | 1000mg |

$728.0 | 2023-09-29 |

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

198889-38-2 (methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate) 関連製品

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量